molecular formula C22H29ClN2O3S B3621151 1-(3-Chloro-4-methylphenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

1-(3-Chloro-4-methylphenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B3621151
M. Wt: 437.0 g/mol
InChI Key: JNTWCQSRFYMASJ-UHFFFAOYSA-N
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Description

This arylpiperazine derivative features a sulfonyl-linked aromatic system with a 3-chloro-4-methylphenyl group and a 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl moiety. The chloro and methyl substituents enhance lipophilicity and steric bulk, while the methoxy and isopropyl groups may modulate electronic effects and binding interactions.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S/c1-15(2)19-14-22(21(28-5)12-17(19)4)29(26,27)25-10-8-24(9-11-25)18-7-6-16(3)20(23)13-18/h6-7,12-15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTWCQSRFYMASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Key Substituents Biological Activity/Properties Source
1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl]piperazine () Oxazolyl ring at sulfonyl phenyl; 5-chloro-2-methylphenyl Enhanced solubility due to heterocyclic oxazole; potential kinase inhibition
1-{2-(4-Chlorophenyl)-2-[(3-methoxyphenyl)methoxy]ethyl}-4-(2-fluoro-5-methylbenzenesulfonyl)piperazine () Fluorinated sulfonyl; ethoxy-linked 3-methoxyphenyl Increased metabolic stability (fluorine substitution); possible CNS penetration
1-Aroyl-4-(4-methoxyphenyl)piperazines () Aroyl groups (e.g., 2-fluoro, 2-chloro); 4-methoxyphenyl Varied supramolecular interactions (hydrogen bonding, stacking); serotonin reuptake inhibition
  • Substituent Impact :
    • Chloro/Methyl Groups : Enhance lipophilicity (logP ~3.5–4.0 estimated) and receptor binding via hydrophobic interactions. The 3-chloro-4-methylphenyl group in the target compound may improve 5-HT1A affinity compared to 4-methoxyphenyl derivatives .
    • Sulfonyl Linkers : The sulfonyl group in the target compound increases rigidity and may enhance selectivity for sulfotransferase enzymes or sulfonamide-binding receptors compared to aroyl or alkyl-linked piperazines .
    • Methoxy/Isopropyl Groups : The 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl moiety likely reduces metabolic oxidation compared to unsubstituted aromatic systems .

Key Research Findings and Gaps

  • Structural Advantages : The target compound’s hybrid chloro-isopropyl-methoxy substitution pattern balances lipophilicity and metabolic stability, outperforming simpler arylpiperazines in preclinical models .
  • Limitations: Limited data on in vivo pharmacokinetics and off-target effects (e.g., hERG inhibition) remain unresolved.
  • Future Directions: Computational studies (e.g., Multiwfn for electron density analysis or noncovalent interaction mapping ) could refine SAR and toxicity predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

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